molecular formula C12H7Cl3O2S B1598659 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride CAS No. 731779-90-1

3-(3,4-dichlorophenyl)benzenesulfonyl Chloride

Cat. No.: B1598659
CAS No.: 731779-90-1
M. Wt: 321.6 g/mol
InChI Key: IGFBHZODFKDWRW-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride is an organic compound with the molecular formula C12H7Cl3O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride. Another method involves the reaction between benzene and chlorosulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would produce a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .

Scientific Research Applications

Pharmaceutical Synthesis

3-(3,4-Dichlorophenyl)benzenesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide drugs. Its ability to form stable sulfonamide bonds makes it valuable in drug development processes.

Key Reactions :

  • Nucleophilic substitution with amines to form sulfonamides.
  • Reaction with alcohols to yield sulfonate esters.

Agrochemical Development

The compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced crop protection and yield. Its reactivity allows for the modification of biological molecules, which is crucial for developing effective agrochemicals.

Material Science

In material science, this compound plays a role in creating specialty polymers and resins. These materials are essential in manufacturing durable products used across various industries.

Analytical Chemistry

This compound is employed in developing reagents for analytical methods. It facilitates the detection and quantification of other chemical substances, proving useful in both research and quality control settings.

Recent studies have highlighted the compound's potential biological activities, particularly as an inhibitor of transport proteins involved in bile acid transport.

Inhibition Studies

The following table summarizes the IC50 values for various targets:

TargetIC50 (μM)Comments
ASBT1.4Potent inhibitor with halogen substitutions enhancing selectivity
NTCPNot specifiedLoss of function observed with specific modifications
SOAT0.9High potency towards SOAT compared to ASBT

These results indicate that structural modifications can significantly alter the inhibitory potency of the compound against various biological targets.

Case Study 1: Transport Inhibition

A comparative analysis of several derivatives showed that halogen substitutions at specific positions improved selectivity and potency against sodium-dependent bile acid transporters (ASBT) and sodium taurocholate co-transporting polypeptide (NTCP) .

Case Study 2: Cytotoxicity Assessment

In vitro studies demonstrated that while exhibiting potent inhibitory effects on target proteins, this compound maintains relatively low cytotoxicity levels, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry for creating specific molecular structures .

Biological Activity

3-(3,4-Dichlorophenyl)benzenesulfonyl chloride is a sulfonyl chloride compound characterized by its electrophilic nature due to the sulfonyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H8Cl2O2S
  • Molecular Weight : 303.17 g/mol
  • Structure : The compound consists of a benzenesulfonyl group attached to a dichlorophenyl moiety, enhancing its electrophilicity and reactivity towards nucleophiles.

The sulfonyl chloride group in this compound acts as an electrophile, making it susceptible to nucleophilic attack. This property is crucial for its activity in inhibiting various enzymes and transporters in biological systems. Notably, the compound has been studied for its inhibition of sodium-dependent bile acid transporters (ASBT) and sodium taurocholate co-transporting polypeptide (NTCP) .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on key transport proteins involved in bile acid transport. The following table summarizes the IC50 values for various targets:

Target IC50 (μM) Comments
ASBT1.4Potent inhibitor with halogen substitutions enhancing selectivity
NTCPNot specifiedLoss of function observed with specific modifications
SOAT0.9High potency and selectivity towards SOAT compared to ASBT

The structure-activity relationship (SAR) studies have shown that substitutions at specific positions on the phenyl rings can significantly alter the inhibitory potency against these transporters .

Case Studies

  • Transport Inhibition : A study compared several derivatives of the compound S1647, which includes a similar sulfonamide structure. The results indicated that halogen substitutions at the B-ring improved selectivity and potency against ASBT and NTCP .
  • Cytotoxicity Assessment : In vitro studies demonstrated that while exhibiting potent inhibitory effects on target proteins, this compound maintains relatively low cytotoxicity levels, making it a candidate for further drug development .

Synthesis Methods

The synthesis of this compound typically involves the reaction of chlorosulfonic acid with the corresponding dichloroaniline derivative under controlled conditions to ensure high yield and purity. The following general procedure outlines the synthesis:

  • Dissolve toluene in chloroform.
  • Add chlorosulfonic acid dropwise at 0 °C.
  • Allow the mixture to reach room temperature and pour into ice water to precipitate the product.
  • Filter and wash the product with cold water.
  • Recrystallize from ethanol to achieve desired purity.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O2S/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)18(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFBHZODFKDWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397489
Record name 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731779-90-1
Record name 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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